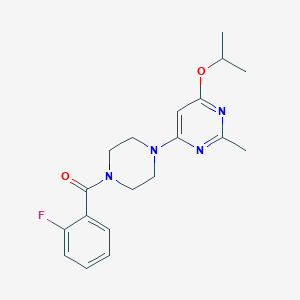

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c1-13(2)26-18-12-17(21-14(3)22-18)23-8-10-24(11-9-23)19(25)15-6-4-5-7-16(15)20/h4-7,12-13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOAUJRIPIAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves multiple steps, typically starting with the preparation of the individual components, followed by their assembly into the final compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.

Chemical Reactions Analysis

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate specific molecular pathways and its potential as a drug candidate.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:

(2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: This compound has a methoxy group instead of an isopropoxy group, which may affect its chemical properties and biological activities.

(2-Fluorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone:

These comparisons highlight the uniqueness of (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone and its potential advantages in specific research and industrial contexts.

Biological Activity

The compound (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 351.4 g/mol. Its structure includes a fluorophenyl group, a piperazine ring, and a pyrimidine derivative, which contribute to its unique biological properties.

Research indicates that this compound may interact with various biological targets, influencing cellular processes such as nucleotide synthesis and cellular signaling pathways. Notably, it has been shown to reduce uridine uptake in cells expressing ENT1 and ENT2 transporters, potentially affecting adenosine function and nucleotide metabolism.

Biological Activity Overview

- Antioxidant Activity :

-

Antimicrobial Properties :

- Preliminary studies suggest that the compound may possess antimicrobial activity. Its structural features allow it to interact with microbial targets, although specific mechanisms remain to be fully elucidated.

-

Cancer Research Applications :

- The compound is being investigated for its potential role in cancer treatment. Its ability to modulate specific molecular pathways associated with tumor growth and metastasis makes it a candidate for further research in oncological pharmacology.

In Vitro Studies

In vitro evaluations have demonstrated that the compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on related piperazine derivatives have shown significant inhibition of tyrosinase (TYR), indicating potential applications in skin-related conditions such as hyperpigmentation .

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds reveals that those containing piperazine and pyrimidine moieties often exhibit enhanced biological activity due to their ability to engage multiple biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by coupling with the fluorophenyl-piperazine moiety. Key steps include nucleophilic substitution for introducing isopropoxy groups and Buchwald-Hartwig amination for piperazine linkage. Purification often employs column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or DCM/hexane mixtures. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm proton environments and carbon backbone (e.g., fluorophenyl aromatic signals at δ 7.2–7.6 ppm; piperazine CH at δ 3.2–3.8 ppm) .

- X-ray crystallography : For absolute configuration verification, as demonstrated in structurally analogous piperazine derivatives (e.g., triclinic crystal system with space group P1, α/β angles ~70–80°) .

- HRMS : To confirm molecular formula (e.g., [M+H] at m/z 426.2) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) due to the compound’s piperazine pharmacophore. Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (K). For cytotoxicity, employ MTT assays in cancer cell lines (e.g., IC determination in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

- Methodological Answer : Perform homology modeling for uncharacterized targets (e.g., GPCRs) using SWISS-MODEL. Dock the compound into active sites (AutoDock Vina) with flexible residues (e.g., Asp3.32 in serotonin receptors). Validate with 100-ns MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., between fluorophenyl and Tyr7.43) and hydrophobic packing .

Q. What experimental designs address contradictions in reported biological activity data?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use orthogonal methods:

- Compare SPR (kinetic analysis) with isothermal titration calorimetry (ITC) for binding thermodynamics.

- Validate enzyme inhibition via fluorogenic substrates (e.g., β-lactamase reporters) and LC-MS metabolite tracking .

Q. How to design in vivo studies for evaluating neuropharmacological efficacy?

- Methodological Answer : Use rodent models (e.g., forced swim test for antidepressant activity). Administer the compound intraperitoneally (10–50 mg/kg) with pharmacokinetic profiling (plasma LC-MS/MS). Include positive controls (e.g., fluoxetine) and assess brain penetration via BBB permeability assays (logBB >0.3) .

Q. What strategies mitigate challenges in scaling up synthesis?

- Methodological Answer : Optimize catalytic steps (e.g., replace Pd catalysts with cheaper Ni analogs for piperazine coupling). Implement flow chemistry for exothermic reactions (e.g., isopropoxy group introduction). Monitor impurity profiles via PAT (process analytical technology) tools like inline FTIR .

Q. How to assess environmental impact and metabolic fate?

- Methodological Answer : Conduct OECD 307 biodegradation tests (28-day soil study). Track metabolites via high-resolution mass spectrometry (Q-TOF) in liver microsomes. Use QSAR models (e.g., EPI Suite) to predict bioaccumulation potential (logK <3.5 preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.